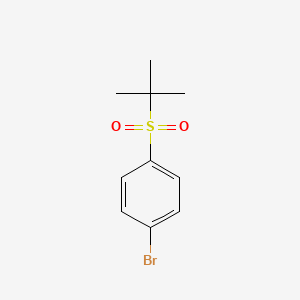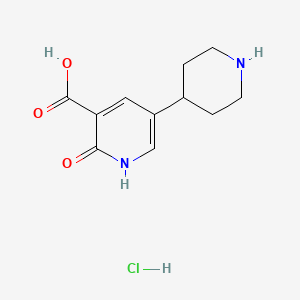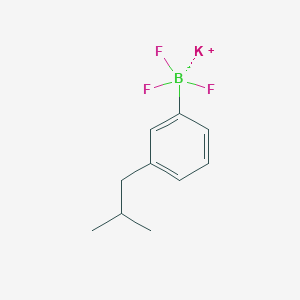
Potassium trifluoro(3-isobutylphenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-isobutylphenyl)borate is an organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The compound’s structure includes a trifluoroborate group attached to a 3-isobutylphenyl moiety, making it a valuable reagent in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-isobutylphenyl)borate can be synthesized through the reaction of 3-isobutylphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-isobutylphenylboronic acid in an appropriate solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
- Isolation of the product by filtration and washing with cold solvent to remove impurities .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient isolation techniques such as crystallization or precipitation to obtain the compound in high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-isobutylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from reactions involving this compound are often biaryl compounds or other complex organic molecules, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium trifluoro(3-isobutylphenyl)borate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium trifluoro(3-isobutylphenyl)borate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound undergoes transmetalation with palladium catalysts, where the trifluoroborate group is transferred to the palladium center, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro(3-isobutylphenyl)borate is unique due to its specific structure, which includes an isobutyl group attached to the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other potassium trifluoroborates . Additionally, its stability and ease of handling make it a preferred reagent in various synthetic applications .
Properties
CAS No. |
1426958-91-9 |
|---|---|
Molecular Formula |
C10H13BF3K |
Molecular Weight |
240.12 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(2-methylpropyl)phenyl]boranuide |
InChI |
InChI=1S/C10H13BF3.K/c1-8(2)6-9-4-3-5-10(7-9)11(12,13)14;/h3-5,7-8H,6H2,1-2H3;/q-1;+1 |
InChI Key |
JWFFSLVBHMWSGJ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CC(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isocyanatospiro[2.3]hexane](/img/structure/B13459378.png)
![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
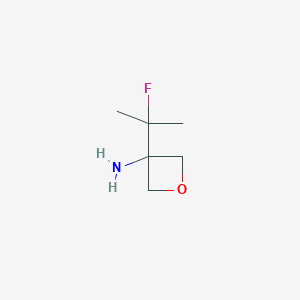
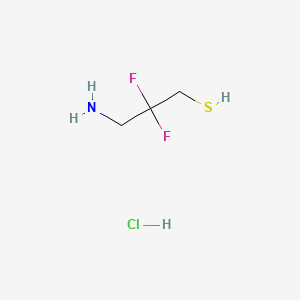
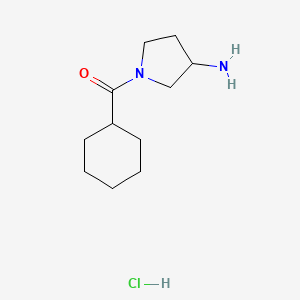
![4-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13459423.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)
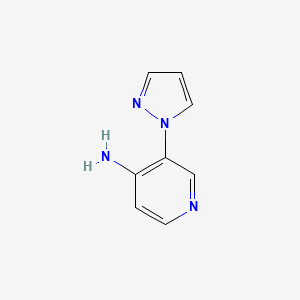
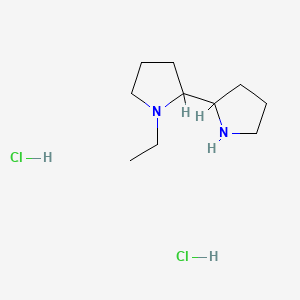
![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)
